molecular formula C19H24N4O2 B2487841 1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034508-46-6

1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No. B2487841
M. Wt: 340.427
InChI Key: QGVLZCRVLPIFEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives involves multi-step reactions often starting from simple precursors like malononitrile, benzaldehydes, and piperidine. For instance, the synthesis of related compounds has been achieved using a three-component reaction involving malononitrile, 4-methoxybenzaldehyde, and piperidine, yielding products through one-pot processes at room temperature with confirmed structures by NMR, MS, and X-ray diffraction (Wu Feng, 2011). Furthermore, carbonylation reactions followed by substitution reactions have been employed to synthesize similar urea derivatives, highlighting the versatility of synthetic approaches (Antonia A. Sarantou & G. Varvounis, 2022).

Molecular Structure Analysis

Molecular structure characterization of urea derivatives is crucial for understanding their chemical behavior. Techniques such as FTIR, UV-VIS, 1H and 13C NMR spectroscopy, and high-resolution mass spectrometry are commonly used. These methods provide detailed information about the functional groups, bond connectivity, and overall molecular architecture, facilitating insights into the compound's reactivity and interactions (Antonia A. Sarantou & G. Varvounis, 2022).

Scientific Research Applications

Three-component Synthesis

Research involving the synthesis and characterization of related pyridine and piperidine derivatives demonstrates the utility of these compounds in organic synthesis. For instance, novel pyridine derivatives have been synthesized using multi-component reactions, highlighting methods that could potentially be applied to or inspired by the synthesis of "1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea" (Wu Feng, 2011).

Conformational and Tautomeric Studies

Supramolecular approaches have been used to study the conformational equilibrium and tautomerism in urea derivatives, revealing insights into molecular sensing and the kinetic trapping effect. Such studies are significant for understanding the structural dynamics of "1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea" and its potential applications in molecular sensing (Adam Kwiatkowski, E. Kolehmainen, B. Ośmiałowski, 2019).

Insecticidal Applications

Pyridine derivatives, sharing structural similarities with the compound of interest, have shown potential in agricultural chemistry as insecticides. For example, specific pyridine derivatives have demonstrated significant aphidicidal activities, suggesting possible applications of "1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea" in pest control (E. A. Bakhite, Aly A. Abd-Ella, M. El-Sayed, S. A. Abdel-Raheem, 2014).

Corrosion Inhibition

Mannich bases derived from pyridine and piperidine have been explored as corrosion inhibitors for mild steel surfaces, providing insights into the protective applications of similar compounds in materials science. This research highlights how "1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea" could serve as a corrosion inhibitor, demonstrating the compound's potential in industrial applications (M. Jeeva, G. V. Prabhu, M. Boobalan, C. M. Rajesh, 2015).

Safety And Hazards

Without specific experimental data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.


Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicine or industry, and studying its physical and chemical properties in more detail. Experimental studies could also be conducted to determine its safety and potential hazards.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed.


properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-25-18-5-3-2-4-17(18)22-19(24)21-14-15-8-12-23(13-9-15)16-6-10-20-11-7-16/h2-7,10-11,15H,8-9,12-14H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVLZCRVLPIFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

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